N-(4-acetylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide
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Overview
Description
N-(4-acetylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an acetylphenyl group and an isoindoline-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide typically involves the reaction of 4-acetylphenylamine with a suitable isoindoline-1,3-dione derivative under controlled conditions. The reaction may be carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The isoindoline-1,3-dione moiety can be reduced to an isoindoline derivative using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of 4-carboxyphenyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide.
Reduction: Formation of N-(4-acetylphenyl)-2-(1,3-dihydro-1H-isoindol-2-yl)propanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The acetylphenyl group could facilitate binding to hydrophobic pockets, while the isoindoline-1,3-dione moiety could participate in hydrogen bonding or electrostatic interactions. These interactions could modulate the activity of the target molecule, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-(4-methylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide: Similar structure but with a methyl group instead of an acetyl group.
Uniqueness
N-(4-acetylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide is unique due to the presence of both the acetylphenyl and isoindoline-1,3-dione moieties, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-11(17(23)20-14-9-7-13(8-10-14)12(2)22)21-18(24)15-5-3-4-6-16(15)19(21)25/h3-11H,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKPEIMYOPVTAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)C)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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